molecular formula CH3AsO3-2 B1206947 Methylarsonate CAS No. 51952-65-9

Methylarsonate

Cat. No.: B1206947
CAS No.: 51952-65-9
M. Wt: 137.954 g/mol
InChI Key: QYPPRTNMGCREIM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Methylarsonate (MA(V)), also known as methylarsonic acid, is an organoarsenical compound with the molecular formula CH 3 AsO 3 2- and a molecular weight of 137.954 g/mol . It is a key intermediate formed through the methylation of inorganic arsenic (As(V)) in biological and environmental systems, serving as a crucial metabolite in arsenic biogeochemical cycles . This compound features a methyl group bonded to an arsenic atom in the +5 oxidation state and exhibits tetrahedral geometry, with pKa values of 3.6 and 8.94 . In scientific research, this compound has diverse applications. It is a vital reagent in chemical and biological studies , particularly for investigating arsenic metabolism, toxicity, and detoxification pathways in living organisms . In agricultural research , its phytotoxicity is studied in the context of its historical use as a herbicide in crops like cotton . Furthermore, this compound serves as an important precursor in advanced synthetic chemistry , for example, in the synthesis of novel compounds such as the antibiotic arsinothricin (AST) . It also functions as a structure-directing agent in the synthesis of complex inorganic-organic hybrid materials, such as novel arsenomolybdate clusters, which are being explored for their potential antibacterial properties . Intended Use: This product is labeled "For Research Use Only" (RUO) . RUO products are exclusively tailored for laboratory research applications and are not intended for use in diagnostic procedures or for any human or veterinary medical purposes . They are not subject to the same regulatory controls as in vitro diagnostic (IVD) medical devices or pharmaceuticals . Handling Note: As an organoarsenical compound, appropriate safety precautions must be observed during handling. Research has indicated that while methylated arsenicals are often excreted more efficiently than inorganic arsenic, their toxicological profiles require careful management .

Properties

CAS No.

51952-65-9

Molecular Formula

CH3AsO3-2

Molecular Weight

137.954 g/mol

IUPAC Name

methyl-dioxido-oxo-λ5-arsane

InChI

InChI=1S/CH5AsO3/c1-2(3,4)5/h1H3,(H2,3,4,5)/p-2

InChI Key

QYPPRTNMGCREIM-UHFFFAOYSA-L

SMILES

C[As](=O)([O-])[O-]

Canonical SMILES

C[As](=O)([O-])[O-]

Other CAS No.

51952-65-9

Synonyms

disodium methanearsonate
methanearsonic acid
methylarsonate
methylarsonic acid
methylarsonous acid
monomethylarsonic acid
monomethylarsonic acid, ammonium, iron (3+) salt
monomethylarsonic acid, calcium salt (2:1)
monomethylarsonic acid, dimercury (1+) salt
monomethylarsonic acid, dipotassium salt
monomethylarsonic acid, disodium salt
monomethylarsonic acid, iron (2+) salt (3:2)
monomethylarsonic acid, iron salt
monomethylarsonic acid, monoammonium salt
monomethylarsonic acid, monocalcium salt
monomethylarsonic acid, monosodium salt
monomethylarsonic acid, zinc salt
monosodium methanearsonate
MSMA
sodium methanearsonate

Origin of Product

United States

Scientific Research Applications

Chemical and Biological Research

Chemical Reagent
Disodium Methylarsonate serves as a reagent in various chemical reactions and assays. It is particularly useful in studies involving arsenic metabolism and toxicity, facilitating the understanding of how organisms process arsenic compounds.

Biological Studies
Research has identified this compound's role in the methylation of arsenic, which is crucial for detoxification processes in living organisms. Studies have shown that methylated arsenicals, including this compound, are excreted more efficiently than inorganic arsenic species, highlighting their importance in biological systems .

Medical Applications

Therapeutic Potential
this compound has been investigated for its potential therapeutic effects. For instance, it has been studied concerning its cytotoxicity and genotoxicity profiles compared to inorganic arsenicals. Research indicates that certain methylated forms of arsenic may exhibit different toxicological properties, influencing their application in medical treatments .

Case Study: Poisoning Incidents
A notable case involved a 16-year-old female who ingested a crabgrass killer containing this compound. Despite high urinary arsenic concentrations, the patient showed good recovery after treatment with chelating agents like Dimercaptosuccinic Acid (DMSA) . This case underscores the need for careful monitoring of this compound exposure and its medical implications.

Agricultural Uses

Herbicide Application
Disodium this compound is widely used as a herbicide, particularly in cotton production. It acts effectively against unwanted plant species and is applied before harvest as a defoliant . The compound's mechanism of action involves disrupting metabolic processes in target plants, leading to their death.

Application Area Details
Agricultural Use Herbicide for cotton; controls weeds and acts as a defoliant.
Chemical Research Reagent for studying arsenic metabolism; aids in understanding detoxification processes.
Medical Research Investigated for therapeutic effects; examined for cytotoxicity profiles.

Environmental Impact Studies

Research has raised concerns about the environmental implications of this compound usage. While it is generally considered less toxic than inorganic arsenic forms, it can degrade into more toxic species like arsenite and arsenate under certain conditions . This transformation poses risks to soil and water quality in agricultural areas.

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Oxidation State Molecular Formula pKa Values Geometry
Methylarsonate (MA(V)) +5 CH₃AsO₃H₂ 3.6 (pKa1), 8.94 (pKa2) Tetrahedral
Dimethylarsinate (DMA(V)) +5 (CH₃)₂AsO₂H 6.2 (pKa1) Tetrahedral
Arsenate (As(V)) +5 H₃AsO₄ 2.3 (pKa1), 6.9 (pKa2) Tetrahedral
Arsenobetaine (AB) +5 C₅H₁₁AsO₂ N/A Zwitterionic

Key Findings :

  • MA(V) shares tetrahedral geometry with As(V) and DMA(V) but differs in methylation degree .
  • Its pKa values are intermediate between As(V) and DMA(V), influencing solubility and bioavailability .

Toxicity and Bioaccumulation

Compound Toxicity Order (Highest → Lowest) LD50 (Oral, Rat) Environmental Persistence
This compound (MA(V)) 4th 821 mg/kg Moderate
Arsenite (As(III)) 1st 15 mg/kg High
Arsenate (As(V)) 2nd 20 mg/kg High
DMA(V) 5th 1,150 mg/kg Low

Key Findings :

  • MA(V) is less toxic than inorganic As(III) and As(V) but more toxic than DMA(V) and arsenobetaine (AB) .
  • In mice, MA(V) induced hepatic zinc-thionein at doses tenfold higher than inorganic arsenic, indicating lower acute toxicity .
  • Environmental persistence is moderate due to microbial demethylation and photodegradation .

Metabolic Pathways and Biomarkers

  • MA(V) in Human Metabolism: MA(V) and DMA(V) are primary urinary biomarkers of inorganic arsenic exposure, excreted at ratios reflecting methylation efficiency . In populations with low seafood intake, urinary MA(V) levels correlate strongly with inorganic arsenic intake .
  • Methylation-Detoxification Debate: While MA(V) formation was traditionally viewed as detoxification, recent studies suggest methylated intermediates (e.g., MA(III)) may be more toxic than inorganic arsenic .

Analytical Detection Challenges

  • Hydride Generation (HG) Methods: MA(V) shows 21–28% hydride generation efficiency compared to As(III), complicating speciation analyses. Arsenosugars can interfere, producing false positives .
  • XANES Spectroscopy : MA(V) exhibits a white-line peak energy (~12,674 eV) overlapping with DMA(V) and TMAO but distinguishable by spectral shape .

Data Tables

Table 1: Environmental Concentrations in Lake Geneva (Switzerland)

Compound Average Concentration (μg/L) Seasonal Variation
MA(V) 0.12 ±0.05 (Summer)
DMA(V) 0.08 ±0.03
As(V) 1.2 ±0.3

Table 2: Urinary Excretion in American Indian Communities

Population MA(V) (μg/L) DMA(V) (μg/L) Inorganic As (μg/L)
Low Seafood Intake 3.2 8.5 1.1
High Seafood Intake 1.8 6.7 0.9

Preparation Methods

Sodium Arsenite Methylation with Promoter Systems

The foundational industrial method for sodium methylarsonate production involves methylating sodium arsenite (NaAsO₂) with methyl chloride (CH₃Cl) under elevated temperatures and pressures. A critical advancement in this process is the use of promoter systems to accelerate reaction kinetics. As detailed in US Patent 3,397,218 , the promoter comprises a mixture of:

  • Saturated aliphatic ketones (e.g., methyl ethyl ketone, acetone)

  • Hydrocarbon solvents (e.g., mineral spirits, hexane)

These components enhance miscibility between the aqueous sodium arsenite solution and the methylating agent. For instance, a promoter containing 10% methyl ethyl ketone and 90% Varnolene (a petroleum fraction) reduced reaction time from 300 hours to 4 hours while achieving 96% conversion efficiency.

Reaction Conditions and Optimization

Optimal parameters for this method include:

  • Temperature : 60–120°C

  • Pressure : 50–150 psi

  • Promoter concentration : 5–20% of the reaction medium volume

The hydrocarbon component (C₆–C₁₂) ensures phase stability, while ketones act as co-solvents. Post-reaction, the promoter is recoverable via distillation or decantation, making the process economically viable for large-scale production.

Advanced Synthetic Chemistry Approaches

Synthesis of 2-Hydroxyethyl(methyl)arsinic Acid

A novel route to this compound derivatives involves condensing sodium methylarsonite [MeAs(ONa)₂] with 2-chloroethanol (ClCH₂CH₂OH). The process proceeds as follows:

  • Reduction step : Sodium this compound [MeAs(O)(OH)ONa] is reduced with SO₂/HCl/KI to form diiodo(methyl)arsine (MeAsI₂).

  • Hydrolysis : MeAsI₂ reacts with NaOH to yield sodium methylarsonite.

  • Nucleophilic substitution : Sodium methylarsonite displaces chloride in 2-chloroethanol, producing 2-hydroxyethyl(methyl)arsinic acid in 86% yield.

Critical Reaction Parameters

  • Reduction conditions : SO₂ gas bubbled through HCl/KI at 0°C ensures quantitative conversion to MeAsI₂.

  • Solvent system : Methanol/CH₂Cl₂ (10–30%) facilitates purification of intermediates.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Parameter Industrial Method Synthetic Chemistry
Reaction Time4–6 hours12–24 hours
Yield96–98.7%86–92%
Temperature60–120°C0–25°C
Byproduct ManagementRecyclable promoterHalide waste streams

Mechanistic Insights into Methylation Reactions

Nucleophilic Attack in Aqueous Media

In the industrial process, methyl chloride undergoes nucleophilic substitution with arsenite (AsO₂⁻):

AsO2+CH3ClCH3AsO32+Cl\text{AsO}2^- + \text{CH}3\text{Cl} \rightarrow \text{CH}3\text{AsO}3^{2-} + \text{Cl}^-

The promoter stabilizes transition states by reducing interfacial tension between aqueous and organic phases.

Enzymatic Methylation Dynamics

Arsenite methyltransferases catalyze sequential transfers of methyl groups from SAM to arsenic. The first methylation produces this compound, while the second yields dimethylarsinate:

As3+SAMCH3AsO32SAM(CH3)2AsO2\text{As}^{3+} \xrightarrow{\text{SAM}} \text{CH}3\text{AsO}3^{2-} \xrightarrow{\text{SAM}} (\text{CH}3)2\text{AsO}_2^-

Kinetic studies show substrate inhibition at arsenite concentrations >50 μM.

Applications and Derivatives

Arsinothricin (AST) Synthesis

This compound serves as a precursor to the antibiotic arsinothricin. Chlorination of 2-hydroxyethyl(methyl)arsinic acid yields 2-chloroethyl(methyl)arsinic acid, which condenses with acetamidomalonate to form AST.

Herbicidal Formulations

Sodium this compound’s phytotoxicity has been exploited in herbicides, though its use is declining due to environmental persistence .

Q & A

Q. What analytical methodologies are recommended for quantifying methylarsonate in environmental or biological samples?

this compound detection requires sensitive techniques due to low environmental concentrations and matrix interference. High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is widely used for speciation analysis, enabling separation and quantification of arsenic species, including this compound . For biological samples, derivatization with hydride generation followed by atomic absorption spectroscopy (HG-AAS) improves detection limits. Method validation should include spike recovery tests and calibration against certified reference materials (e.g., NIST SRM 1640a) to ensure accuracy .

Q. How does this compound behave in aqueous systems under varying redox conditions?

this compound (CH₃AsO₃²⁻) stability is redox-dependent. Under aerobic conditions, it remains oxidized, but in anoxic environments (e.g., sediments), microbial reductases like this compound reductase (EC 1.20.4.2) catalyze its reduction to methylarsonite (CH₃AsO₂⁻), a precursor for further methylation . Experimental studies should monitor pH, Eh, and microbial activity using electrochemical sensors and 16S rRNA sequencing to correlate speciation shifts with microbial community dynamics .

Q. What are the key challenges in designing toxicity studies for this compound in model organisms?

Challenges include distinguishing this compound-specific effects from those of its metabolites (e.g., methylarsonite, cacodylic acid). Dose-response experiments should employ isotopically labeled this compound (e.g., ¹³CH₃AsO₃²⁻) to track metabolic pathways. Control groups must account for endogenous arsenic levels, and endpoints should integrate transcriptomic (e.g., arsenic-responsive genes like ACR3) and phenotypic data .

Advanced Research Questions

Q. How can contradictions in reported methylation rates of this compound across studies be resolved?

Discrepancies often arise from differences in microbial consortia, redox gradients, or analytical methods. A meta-analysis approach (PRISMA guidelines) can systematize data from peer-reviewed studies, while controlled microcosm experiments under standardized conditions (e.g., ISO 16198) isolate variables like electron donors (e.g., glutathione) or inhibitors (e.g., roxarsone) . Statistical models (e.g., mixed-effects regression) should account for inter-study heterogeneity .

Q. What molecular mechanisms underpin the this compound reductase activity of enzymes like GSTO1-1?

Human glutathione transferase omega-1 (GSTO1-1) catalyzes this compound reduction via a glutathione (GSH)-dependent mechanism. Computational studies (e.g., molecular dynamics simulations) reveal that this compound binds to the G-site of GSTO1-1, with Arg183 and Cys32 facilitating electron transfer. Site-directed mutagenesis and kinetic assays (e.g., kₐₜ/Kₘ for GSH) validate catalytic residues . Contrastingly, bacterial homologs (e.g., EC 1.20.4.2) utilize distinct cofactors like glutaredoxin, necessitating phylogenetic analysis to resolve evolutionary divergence .

Q. How can isotopic tracing elucidate this compound’s role in arsenic biogeochemical cycling?

Stable isotope probing (SIP) with ⁷³Ge-labeled this compound (as a structural analog) or ¹³C-labeled methyl groups tracks assimilation pathways in microbial communities. NanoSIMS imaging coupled with metagenomics identifies taxa responsible for methylation/demethylation. Data interpretation requires normalization to abiotic controls to exclude isotope exchange artifacts .

Q. What computational models predict this compound’s interaction with soil organic matter (SOM)?

Density functional theory (DFT) simulations model this compound adsorption onto SOM functional groups (e.g., carboxyl, phenolic). Parameters like binding energy (ΔG) and coordination geometry (EXAFS data) validate predictions. Experimental validation involves batch sorption studies with humic acids, with data fitted to Langmuir/Freundlich isotherms .

Methodological Guidance

  • Experimental Design : For enzyme kinetics (e.g., this compound reductase), use Michaelis-Menten protocols with varying [GSH] and [this compound]. Include negative controls (heat-inactivated enzyme) and triplicate assays .
  • Data Interpretation : Apply Akaike’s Information Criterion (AIC) to compare model fits for methylation rate data. Use R packages like metafor for meta-analyses .
  • Reproducibility : Document redox conditions (Eh ± 5 mV), microbial strains (e.g., ATCC codes), and instrument parameters (e.g., ICP-MS RF power) to enable replication .

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